Early RP-HPLC Elution Profile
The (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one impurity is uniquely characterized by a lower polarity than the parent API Orlistat and other polar degradants (e.g., hydrolyzed ring-opened products). [1] This physicochemical property translates into a consistently reproducible, early retention time in standard RP-HPLC methods, enabling it to be used as a critical resolution marker. [1] This is in direct contrast to Orlistat Related Compound D, which retains the formyl-L-leucine side chain and elutes much later, and Orlistat itself (LogP ~10.26), which has a higher retention time. [2]
| Evidence Dimension | RP-HPLC Retention Behavior & Polarity |
|---|---|
| Target Compound Data | Lower polarity; early eluting peak (exact Rt is column/method-specific) [1] |
| Comparator Or Baseline | Orlistat (API): LogP ~10.26; [2] Orlistat Related Compound D: structurally larger, higher Rt |
| Quantified Difference | Qualitative shift in retention order and resolution factor; target compound consistently elutes as a well-resolved early peak before the main API and other late-eluting impurities. |
| Conditions | Gradient RP-HPLC with UV spectrophotometric detection, as validated per ICH guidelines for Orlistat capsule impurity profiling. [3] |
Why This Matters
For analytical QC and ANDA submissions, the validated ability to resolve this specific impurity from the API is mandated, making its characterized retention time indispensable for system suitability tests.
- [1] Veeprho. (2022). Orlistat Dihydropyranone Impurity | CAS 130676-64-1. Veeprho Product Page. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (n.d.). Orlistat Ligand Page. View Source
- [3] Yang, W., Peng, W., Liu, Y., Hou, C., Luo, Z., Wang, G., Tang, M., Yang, R., Zhang, H., & Wang, J. (2016). Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities. Current Pharmaceutical Analysis, 12(3). View Source
